5-bromo-N-[(2Z,4Z)-1-oxo-5-phenyl-1-(2-phenylethylamino)penta-2,4-dien-2-yl]furan-2-carboxamide
Overview
Description
5-bromo-N-[(2Z,4Z)-1-oxo-5-phenyl-1-(2-phenylethylamino)penta-2,4-dien-2-yl]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a furan ring, and a conjugated diene system. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method allows for the formation of carbon-carbon bonds between the furan ring and the conjugated diene system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(2Z,4Z)-1-oxo-5-phenyl-1-(2-phenylethylamino)penta-2,4-dien-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, hydrogen halides, and reducing agents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
5-bromo-N-[(2Z,4Z)-1-oxo-5-phenyl-1-(2-phenylethylamino)penta-2,4-dien-2-yl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(2Z,4Z)-1-oxo-5-phenyl-1-(2-phenylethylamino)penta-2,4-dien-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-{(2Z,4Z)-1-[(4-nitrophenyl)amino]-1-oxo-5-phenyl-2,4-pentadien-2-yl}-2-furamide
- 5-Bromo-N-[(2Z,4Z)-1-(4-morpholinyl)-1-oxo-5-phenyl-2,4-pentadien-2-yl]-2-furamide
Uniqueness
Compared to similar compounds, 5-bromo-N-[(2Z,4Z)-1-oxo-5-phenyl-1-(2-phenylethylamino)penta-2,4-dien-2-yl]furan-2-carboxamide is unique due to its specific structural features, such as the presence of the phenylethylamino group and the conjugated diene system. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-bromo-N-[(2Z,4Z)-1-oxo-5-phenyl-1-(2-phenylethylamino)penta-2,4-dien-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O3/c25-22-15-14-21(30-22)24(29)27-20(13-7-12-18-8-3-1-4-9-18)23(28)26-17-16-19-10-5-2-6-11-19/h1-15H,16-17H2,(H,26,28)(H,27,29)/b12-7-,20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLUDJYLLLKDRJ-FGMDVPKRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C/C=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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